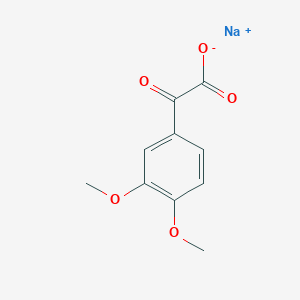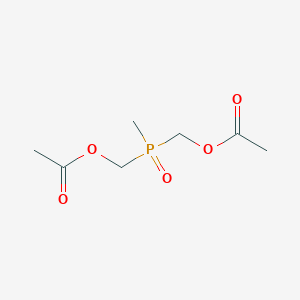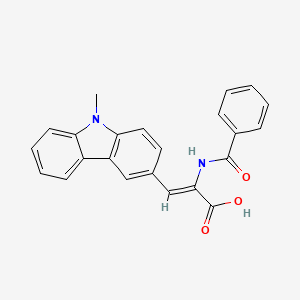![molecular formula C8H9NO2 B7782512 4-[Hydroxy(methyl)amino]benzaldehyde](/img/structure/B7782512.png)
4-[Hydroxy(methyl)amino]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Hydroxy(methyl)amino]benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a hydroxy(methyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Hydroxy(methyl)amino]benzaldehyde typically involves the reaction of 4-aminobenzaldehyde with formaldehyde and a reducing agent. One common method is the reductive amination of 4-aminobenzaldehyde using formaldehyde and sodium cyanoborohydride in a suitable solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: 4-[Hydroxy(methyl)amino]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: 4-[Hydroxy(methyl)amino]benzoic acid.
Reduction: 4-[Hydroxy(methyl)amino]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-[Hydroxy(methyl)amino]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Hydroxy(methyl)amino]benzaldehyde involves its interaction with specific molecular targets. The hydroxy(methyl)amino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The aldehyde group can undergo nucleophilic addition reactions with amino groups in proteins, potentially modifying their activity .
Comparison with Similar Compounds
4-Aminobenzaldehyde: Similar structure but lacks the hydroxy(methyl)amino group.
4-(Dimethylamino)benzaldehyde: Contains a dimethylamino group instead of the hydroxy(methyl)amino group.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a methoxy group in addition to the hydroxy group
Uniqueness: 4-[Hydroxy(methyl)amino]benzaldehyde is unique due to the presence of the hydroxy(methyl)amino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
4-[hydroxy(methyl)amino]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-9(11)8-4-2-7(6-10)3-5-8/h2-6,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYYDHTUGPTOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide](/img/structure/B7782436.png)
![sodium;1-oxo-3-sulfanylidene-9-oxa-2,4-diazaspiro[5.5]undec-4-en-5-olate](/img/structure/B7782440.png)
![6-amino-2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B7782456.png)

![2-[Nitroso(phenyl)amino]benzoic acid](/img/structure/B7782476.png)
![2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid](/img/structure/B7782481.png)






![tert-butyl [(1S)-1-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylethyl]carbamate](/img/structure/B7782532.png)
![Tert-butyl {5-[5-(butylsulfanyl)-1,3,4-oxadiazol-2-yl]pentyl}carbamate](/img/structure/B7782542.png)
